![molecular formula C13H9N3O3 B1417666 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368386-88-2](/img/structure/B1417666.png)

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Vue d'ensemble

Description

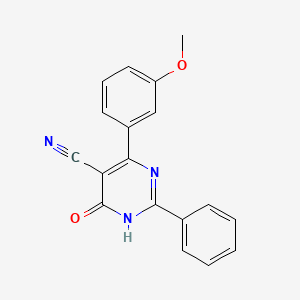

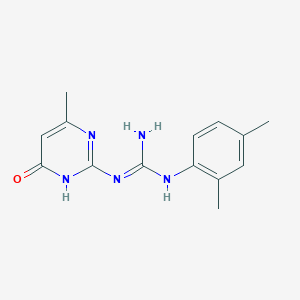

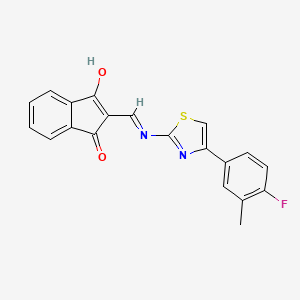

“2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1368386-88-2 and a molecular weight of 255.23 . It is a solid substance stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

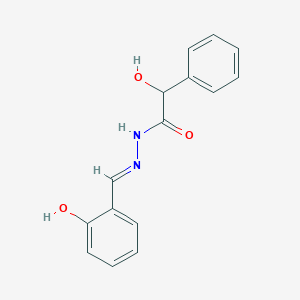

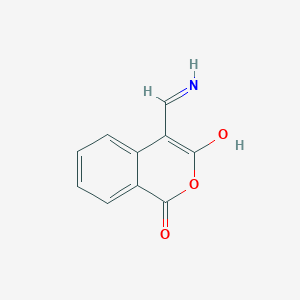

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, which includes our compound of interest, can be achieved via the condensation of β-diketones or β-dialdehydes . This process has been characterized using various spectroscopic techniques .Molecular Structure Analysis

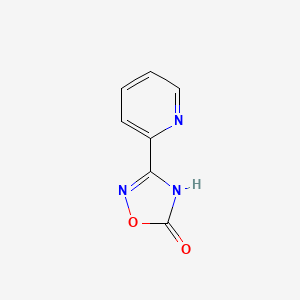

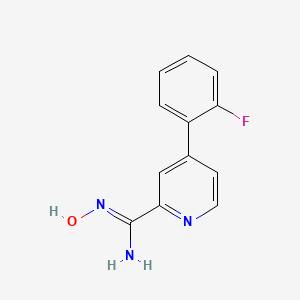

The molecular structure of “2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is represented by the linear formula C13H9N3O3 . The [1,2,4]triazolo[1,5-a]pyridine ring system is isoelectronic with that of purines .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been found to be remarkably versatile in drug design . It has been used as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis

This compound is a solid substance stored under nitrogen at a temperature of 4°C . It has a molecular weight of 255.23 .Applications De Recherche Scientifique

Medicine: Therapeutic Agent Development

This compound has shown potential in the development of therapeutic agents targeting fatty acid-binding proteins (FABPs), which are implicated in disorders such as dyslipidemia, coronary heart disease, and diabetes . Its structural features may allow it to interact with FABP isoforms, offering a pathway to novel treatments.

Oncology: Cancer Treatment Research

In cancer research, there’s an ongoing effort to develop targeted therapies with minimal side effects. The triazolopyridine scaffold is being explored for its selectivity between cancer and normal cells, aiming to create more effective anti-cancer agents .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound is synthesized through a cascade reaction involving enaminonitriles and benzohydrazides . This process involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is stored under nitrogen .

Action Environment

It is known that the compound is stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions may play a role in its stability.

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-10-6-2-1-4-8(10)11-14-12-9(13(18)19)5-3-7-16(12)15-11/h1-7,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTANGGGPWRDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C=CC=C(C3=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)